Product packaging for L-BAEE(Cat. No.:)

L-BAEE

Cat. No.: B613233
M. Wt: 342.83
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-BAEE is a chemical reagent provided for Research Use Only (RUO). RUO products are essential tools designed specifically for laboratory research applications, such as basic scientific investigation, drug discovery, and assay development . They are not manufactured as in vitro diagnostic medical devices (IVDs) and are not intended for any diagnostic, therapeutic, or clinical procedures . Researchers rely on high-purity reagents like this compound to advance the understanding of disease mechanisms and develop new analytical methods. The "Research Use Only" designation means this product has not been validated or approved for clinical diagnosis, patient management, or any human use, and it must not be utilized for these purposes.

Properties

Molecular Formula

C15H22N4O3 · HCl

Molecular Weight

342.83

Synonyms

L-BAEE

Origin of Product

United States

Nomenclature and Contextualization of L Baee in Biochemical Research

Origin and Historical Significance in Protease Studies

The historical significance of L-BAEE is deeply intertwined with the study of proteolytic enzymes, particularly trypsin. Early research into the activity and kinetics of proteases required reliable and easily measurable substrates. This compound emerged as a key synthetic substrate that could be hydrolyzed by certain proteases, leading to a change in absorbance that could be monitored spectrophotometrically. This provided a convenient and quantitative method for assaying enzyme activity. The hydrolysis of this compound by trypsin, for instance, yields Nα-Benzoyl-L-arginine and ethanol (B145695), and the increase in absorbance at 253 nm upon hydrolysis is a widely used method for quantifying trypsin activity. sigmaaldrich.comsigmaaldrich.com The development and application of such synthetic substrates, including this compound, were crucial steps in advancing the understanding of enzyme kinetics and specificity in the mid-20th century. merckmillipore.com

Stereochemical Configuration and its Implications in Enzymatic Recognition

The "L" in this compound refers to the stereochemical configuration at the alpha-carbon of the arginine residue. This specific L-stereochemistry is critical for its recognition and hydrolysis by many biological proteases. Enzymes, being chiral molecules themselves, exhibit high stereospecificity, meaning they typically interact preferentially with substrates possessing a specific stereochemical configuration. mdpi.comresearchgate.net In the case of proteases that act on arginine-containing substrates, the active site of the enzyme is structured to accommodate the L-configuration of the arginine residue in this compound. This precise fit facilitates the correct positioning of the scissile ester bond within the active site, allowing for efficient catalytic hydrolysis. The D-enantiomer of BAEE would generally not be recognized or hydrolyzed efficiently by these enzymes due to the spatial constraints and specific interactions within the enzyme's active site.

Role as a Seminal Substrate in Serine Protease Characterization

This compound has served as a seminal substrate, particularly in the characterization of serine proteases, such as trypsin, kallikrein, and subtilisin. merckmillipore.comcaymanchem.com Serine proteases are a class of enzymes that utilize a serine residue in their active site to cleave peptide bonds. Many of these proteases, especially the trypsin-like enzymes, exhibit a preference for cleaving peptide or ester bonds following basic amino acid residues, such as arginine and lysine (B10760008). This compound, with its terminal arginine residue and ester bond, mimics the natural substrates of these enzymes and provides a simple, non-proteinaceous molecule for studying their activity.

The hydrolysis of this compound by serine proteases can be easily monitored spectrophotometrically, allowing for the determination of enzyme kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity). biopharminternational.com These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency. For example, studies comparing the kinetic parameters of different trypsin sources using this compound as a substrate have revealed differences in their hydrolytic rates. biopharminternational.com

This compound has been used as a standard substrate in various enzyme assays, including the determination of trypsin activity units. sigmaaldrich.comsigmaaldrich.com One BAEE unit of trypsin activity is often defined based on the rate of this compound hydrolysis under specific conditions. sigmaaldrich.comsigmaaldrich.com Beyond trypsin, this compound has also been utilized to characterize the activity of other proteases, including those from various biological sources, demonstrating its broad utility as a model substrate in protease research. merckmillipore.comnih.govcambridge.orgnordmark-pharma.desigmaaldrich.com

While this compound is a valuable tool, it's important to note that as a synthetic ester substrate, its hydrolysis kinetics may not always perfectly mirror the hydrolysis of natural protein substrates. scirp.org Nevertheless, its ease of use, sensitivity, and historical context have solidified its place as a seminal substrate in the characterization and study of serine proteases and other esterolytic enzymes.

Enzymatic Hydrolysis and Substrate Specificity of L Baee

Specificity with Serine Proteases

L-BAEE serves as a valuable substrate for characterizing the activity of numerous serine proteases, a class of enzymes known for their catalytic triad (B1167595) involving a serine residue.

Trypsin-Catalyzed Hydrolysis of Nα-Benzoyl-L-Arginine Ethyl Ester

Trypsin, a well-characterized serine protease, exhibits high specificity for cleaving peptide bonds after lysine (B10760008) or arginine residues. This compound, containing an arginine residue, is a favored substrate for trypsin ontosight.ai. The trypsin-catalyzed hydrolysis of this compound has been extensively studied to understand the enzyme's kinetic properties and catalytic mechanism acs.orgnih.gov. The rate of hydrolysis is directly proportional to trypsin activity, making this compound a useful tool for quantifying trypsin in various samples ontosight.ai. Studies have investigated this hydrolysis under different conditions, including varying pH levels and in the presence of organic-aqueous solvents acs.orgresearchgate.netsigmaaldrich.com. The kinetic parameters, such as Km and kcat, for trypsin acting on this compound have been determined, and these values can be influenced by factors like Ca2+ concentration nih.gov. The crystal structure of the Michaelis complex of bovine trypsin with this compound has been determined, revealing that the substrate binds within the S1 pocket of the enzyme, interacting with residues like Gly-195, Ser-216, and Ser-192 researchgate.net.

Papain-Mediated Cleavage of the Ester Linkage

Papain, a cysteine protease, also demonstrates the ability to cleave the ester linkage in this compound rsc.orgnih.govacs.orgnih.gov. The catalytic activity of papain towards this compound involves the hydrolysis of the ester bond, resulting in Nα-benzoyl-L-arginine rsc.org. Research has explored the kinetics of this reaction, and it has been observed that certain compounds, such as acridine (B1665455) dyes, can enhance the catalytic activity of papain towards this compound, primarily by affecting the apparent Michaelis constant (Km(app)) capes.gov.br. Studies on papain-catalyzed hydrolysis of this compound have contributed to understanding the enzyme's mechanism of action nih.govacs.orgnih.gov.

Subtilisin and Kallikrein Activity Profiling

This compound is also employed as a substrate for assessing the activity of other proteases, including subtilisins (B1170691) and kallikreins caymanchem.com. Subtilisins are a family of serine proteases, and this compound has been used in studies investigating their esteratic reactions caymanchem.com. Kallikreins are also serine proteases involved in various physiological processes. This compound has been utilized to measure kallikrein-like proteolytic activity in different biological contexts, such as along the nephron in rabbits nih.gov. The activity measured with this compound can be compared to that obtained with other substrates, like prolyl-phenylalanyl-arginine-methylcoumarin amide (MCA) nih.gov. Studies have also investigated the kinetic parameters of specific kallikreins, such as kallikrein 6 (KLK6), using this compound as a substrate researchgate.net.

Deiminase (e.g., PAD4) Activity Using this compound

Beyond proteases, this compound is also recognized as a substrate for deiminases, particularly protein arginine deiminase 4 (PAD4) caymanchem.complos.org. PAD4 catalyzes the conversion of arginine residues to citrulline plos.orgportlandpress.comtandfonline.com. While this compound is a non-natural substrate for PAD4, it is used in in vitro assays to measure PAD4 activity plos.orgtandfonline.comcaymanchem.com. The deimination of this compound by PAD4 produces ammonia, which can be detected and quantified spectrophotometrically caymanchem.comnih.gov. This compound serves as a valuable tool for screening PAD4 inhibitors and studying the enzyme's kinetic properties tandfonline.comcaymanchem.comnih.gov. Studies have determined kinetic parameters for PAD4 using this compound and investigated factors influencing its activity, such as the presence of reducing agents like thioredoxin plos.orgnih.gov.

Comparative Analysis of Hydrolytic Efficiency Across Enzyme Classes

The utilization of this compound as a substrate allows for a comparative analysis of the hydrolytic efficiency of different enzyme classes, particularly serine proteases and cysteine proteases. While both trypsin (a serine protease) and papain (a cysteine protease) can cleave the ester bond in this compound, their catalytic mechanisms and efficiencies may differ. Serine proteases like trypsin typically employ a catalytic triad for nucleophilic attack on the scissile bond, while cysteine proteases like papain utilize a cysteine residue in their catalytic mechanism. Comparing the kinetic parameters (e.g., kcat/Km) of these enzymes with this compound can provide insights into their relative catalytic power and substrate preferences. Furthermore, comparing the activity of proteases with that of deiminases like PAD4 on this compound highlights the different types of reactions this substrate can undergo (hydrolysis vs. deimination).

Quantitative Methodologies for Enzyme Activity Assessment Utilizing L Baee

Spectrophotometric Assay Development and Optimization

Spectrophotometric methods are commonly employed for L-BAEE-based enzyme assays due to the distinct UV absorption properties of the substrate and product. These methods typically involve monitoring the change in absorbance over time as this compound is converted to BAA.

Ultraviolet-Visible Spectroscopy for Product Formation Monitoring

UV-Visible spectroscopy is a primary tool for monitoring the hydrolysis of this compound. The product, Nα-Benzoyl-L-arginine (BAA), exhibits different UV absorption characteristics compared to the substrate, this compound. By selecting an appropriate wavelength where the product absorbs significantly more than the substrate (or vice versa), the reaction progress can be followed by measuring the change in absorbance over time. This continuous monitoring allows for the determination of the initial reaction velocity, which is directly related to enzyme activity. nih.gov

Molar Extinction Coefficient Determination for this compound Products

Accurate quantification of the product (BAA) formation using spectrophotometry requires knowledge of its molar extinction coefficient (ε) at the chosen wavelength. The molar extinction coefficient is a measure of how strongly a substance absorbs light at a particular wavelength. For Nα-Benzoyl-L-arginine, the differential molar absorbance against this compound at 255 nm has been reported as 808 M⁻¹ cm⁻¹. serva.de The amount of substrate hydrolysis can be calculated using the molar extinction coefficient of 808 M⁻¹ cm⁻¹ at 253 nm. tandfonline.com Determining the molar extinction coefficient involves preparing solutions of known concentrations of the pure product (BAA) and measuring their absorbance at the selected wavelength using a spectrophotometer, following the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration).

Wavelength Selection for Optimal Signal Detection (e.g., 253 nm, 227 nm)

The selection of the optimal wavelength is crucial for maximizing the sensitivity and accuracy of the spectrophotometric assay. For this compound hydrolysis, wavelengths such as 253 nm and 227 nm are frequently used.

253 nm: This wavelength is commonly used because the product, Nα-Benzoyl-L-arginine, shows a significant increase in absorbance at this point compared to the substrate. sigmaaldrich.comserva.detandfonline.comulab360.commdpi.com Monitoring the change in absorbance at 253 nm allows for a continuous measurement of the reaction rate. sigmaaldrich.com One unit of trypsin activity, for instance, is defined based on a specific change in absorbance at 253 nm per minute. sigmaaldrich.comserva.deulab360.com

227 nm: While 253 nm is widely cited for monitoring the product BAA, 227 nm may also be relevant depending on the specific enzyme, substrate concentration, and buffer conditions. Some studies might utilize wavelengths in this region to monitor changes related to the substrate or other components, or for different chromogenic substrates. acs.org However, for the standard this compound assay for trypsin, 253 nm is the predominant wavelength for monitoring product formation.

The choice of wavelength is typically optimized to ensure that the change in absorbance is directly proportional to the product concentration over the range of the assay and that interference from other components in the reaction mixture is minimized.

Titrimetric Approaches for Acid Production Measurement

The enzymatic hydrolysis of this compound releases Nα-Benzoyl-L-arginine, which is a carboxylic acid. This production of acid can be measured using titrimetric methods. worthington-biochem.com By maintaining the reaction mixture at a constant pH through the continuous addition of a standardized base, the rate of base consumption directly correlates to the rate of acid production and, thus, the enzyme activity. worthington-biochem.comresearchgate.net

In a typical titrimetric assay, the enzyme reaction is carried out in a buffered solution, and a pH stat is used to automatically add small volumes of a titrant (e.g., NaOH) to maintain the pH at a set point. worthington-biochem.comresearchgate.net The volume of titrant added over time is recorded, providing a measure of the reaction velocity. This method is particularly useful when the enzyme activity is relatively high, leading to a significant change in pH if not controlled. For example, a titrimetric assay for papain activity uses BAEE as a substrate and measures the acid produced during hydrolysis by titration with a standardized NaOH solution. worthington-biochem.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Reaction Product Separation and Quantification

High-Performance Liquid Chromatography (HPLC) offers a robust method for separating and quantifying both the substrate (this compound) and its hydrolysis product (Nα-Benzoyl-L-arginine) in the reaction mixture. researchgate.netpnas.orglibretexts.orgwikipedia.org This technique is particularly valuable when dealing with complex samples or when simultaneous quantification of substrate depletion and product formation is desired.

HPLC separates compounds based on their differential interactions with a stationary phase as they are carried through the column by a mobile phase. libretexts.orgwikipedia.org By using a suitable column and mobile phase, this compound and Nα-Benzoyl-L-arginine can be effectively separated, allowing for their individual detection and quantification. researchgate.netpnas.orgresearchgate.net UV detectors are commonly used in conjunction with HPLC for this purpose, monitoring the absorbance of the eluting compounds at a specific wavelength. pnas.orgwikipedia.org The concentration of each compound is typically determined by comparing the area under its peak in the chromatogram to a calibration curve generated using known concentrations of the pure standards. libretexts.orgwaters.com HPLC can be used to collect the hydrolyzed product of this compound. researchgate.net The conversion percentage for hydrolysis can be calculated based on the peak areas of this compound and its hydrolysis products. pnas.org

Establishing Enzyme Unit Definitions Based on this compound Hydrolysis

Enzyme activity is typically expressed in units that define the amount of enzyme required to catalyze a specific rate of substrate conversion under defined conditions. For enzymes that hydrolyze this compound, several unit definitions have been established based on the rate of this compound hydrolysis.

A common definition, often referred to as a "BAEE unit" or "S & T unit" (Schwert & Takenaka), defines one unit as the amount of enzyme that catalyzes a change in absorbance at 253 nm of 0.001 per minute at 25 °C and pH 7.6 in a reaction volume of 3.2 ml. sigmaaldrich.comserva.de

The International Union of Biochemistry (IUB) recommends expressing enzyme activity in International Units (U), where one U is defined as the amount of enzyme that catalyzes the hydrolysis of 1 micromole of substrate per minute under optimal conditions (e.g., 25 °C, pH 8.0 for trypsin with this compound). serva.de The differential molar absorbance of BAEE against Nα-benzoyl-L-arginine at 255 nm is used in this context. serva.de

Other unit definitions, such as USP units, also exist and are based on the spectrophotometric measurement of this compound hydrolysis under specific conditions, often related to the Schwert & Takenaka method but with different scaling factors. serva.de

The specific unit definition used should always be clearly stated when reporting enzyme activity to ensure clarity and comparability of results.

Kinetic Analysis of Enzyme Catalyzed Reactions Involving L Baee

Determination of Michaelis-Menten Kinetic Parameters (K_m, V_max)

The Michaelis-Menten model is a cornerstone of enzyme kinetics, providing a framework to describe the relationship between the initial reaction rate and the substrate concentration. abuad.edu.ngegyankosh.ac.inslideshare.netinformit.com This model is defined by two fundamental parameters: K_m, the Michaelis constant, and V_max, the maximum reaction velocity. abuad.edu.ngegyankosh.ac.inslideshare.netinformit.comlibretexts.org

K_m is defined as the substrate concentration at which the reaction rate reaches half of its maximal velocity (V_max). abuad.edu.ngegyankosh.ac.inlibretexts.org It is frequently interpreted as an inverse measure of the enzyme's affinity for its substrate; a lower K_m value generally indicates a higher affinity. libretexts.org V_max represents the theoretical upper limit of the reaction rate when the enzyme is fully saturated with the substrate. abuad.edu.ngegyankosh.ac.ininformit.comlibretexts.org At V_max, all available enzyme active sites are bound to substrate molecules. egyankosh.ac.in

Research investigating the hydrolysis of L-BAEE by enzymes like trypsin commonly involves determining K_m and V_max values. These parameters are typically derived from initial rate measurements obtained at varying this compound concentrations. nih.gov The experimental data can be analyzed by fitting it to the Michaelis-Menten equation or by using linear graphical methods such as the Lineweaver-Burk plot. egyankosh.ac.inslideshare.netlibretexts.org For example, studies on the tryptic hydrolysis of BAEE have reported specific K_m values, such as 6.4 μM for the uninhibited reaction conducted at 21 °C in a defined buffer system. nih.gov It is worth noting that enzyme immobilization can influence these kinetic parameters, with immobilized trypsin showing altered kinetics for ester substrates like BAEE compared to its soluble counterpart. nih.gov

The following table illustrates how kinetic data for an enzyme acting on this compound might be presented:

EnzymeTemperature (°C)pHK_m (µM)V_max (µmol/min/mg enzyme)
Trypsin218.06.4Varies with enzyme conc.
Papain256.2Not specified in source1 unit hydrolyzes 1 µmol/min

Note: The V_max for trypsin is indicated to be dependent on enzyme concentration in the cited source, and the Papain V_max is provided as a unit definition rather than a specific concentration-dependent value. worthington-biochem.comnih.gov

Analysis of Initial Reaction Rates in Various Conditions

Analyzing the initial reaction rates of this compound hydrolysis under a variety of conditions is fundamental to understanding the factors that govern enzyme activity. The initial rate (v₀) is determined at the very beginning of the reaction when the substrate concentration is precisely known and the accumulation of product is minimal, thereby negating the influence of the reverse reaction. libretexts.orgbu.edu

Several factors are known to impact the initial rate of enzyme-catalyzed reactions involving this compound:

Enzyme Concentration: Assuming the substrate is not the limiting factor, the reaction rate exhibits a direct proportionality to the enzyme concentration. wou.edu

Substrate Concentration: At low substrate concentrations, the initial rate is approximately directly proportional to the substrate concentration, following first-order kinetics. abuad.edu.ngegyankosh.ac.in As the substrate concentration increases, the rate approaches V_max, becoming independent of substrate concentration at significantly high concentrations, characteristic of zero-order kinetics. abuad.edu.ngegyankosh.ac.in

pH: Enzymes display optimal pH ranges within which their activity is maximal. abuad.edu.nginformit.comwou.edu Deviations from this optimum can alter the ionization states of critical amino acid residues within the enzyme's active site and the substrate itself, impacting their interaction and the catalytic process. abuad.edu.ngwou.edu Studies on the hydrolysis of BAEE by trypsin have identified optimal pH conditions, such as pH 7.6 or 8.0, depending on the specific assay methodology. sigmaaldrich.comcalzyme.comresearchgate.net

Temperature: Generally, reaction rates increase with rising temperature up to an optimal point. Beyond this temperature, the enzyme may undergo denaturation, resulting in a decrease in activity. informit.comwou.edu Optimal temperatures for trypsin activity with substrates like BAEE or similar chromogenic substrates have been reported to be around 40 °C. researchgate.netscirp.org

Presence of Activators or Inhibitors: The initial reaction rate can be substantially modified by the presence of substances that either enhance (activators) or reduce (inhibitors) enzyme activity. nih.govwou.edunih.gov For instance, benzamidine (B55565) is recognized as a competitive inhibitor of trypsin-catalyzed BAEE hydrolysis, leading to a decreased reaction rate. nih.gov

Measuring the initial rate across a range of these conditions allows for the identification of optimal reaction parameters and a comprehensive characterization of the enzyme's kinetic behavior. bu.edu Spectrophotometry is a widely used technique for monitoring the hydrolysis of this compound because the product, benzoyl-L-arginine, has different light absorption properties compared to the substrate. sigmaaldrich.comcalzyme.com

Impact of Solvent Composition on Reaction Kinetics

The composition of the solvent plays a significant role in influencing the kinetics of enzyme-catalyzed reactions involving this compound. While enzymes typically function in aqueous environments, the presence of organic solvents can impact the enzyme's structure, stability, and catalytic efficiency. researchgate.netacs.orgwordpress.com

The effects of different solvents are multifaceted and can include:

Changes in Enzyme Conformation and Flexibility: Organic solvents can interact with the enzyme molecule, potentially altering its three-dimensional structure and the flexibility of its active site. These changes can subsequently affect substrate binding and the catalytic rate. acs.org

Alterations in Substrate Solubility: The presence of organic solvents can influence the solubility of this compound, particularly at higher concentrations, which can affect the effective substrate concentration available to the enzyme.

Modification of the Microenvironment: Solvents can change the polarity and other characteristics of the immediate environment surrounding the enzyme's active site. This can impact the interactions between the enzyme, the substrate, and the transition state of the reaction. acs.org

Influence on Proton Activity (pH): In mixed aqueous-organic solvent systems, the effective proton activity (often expressed as paH) may differ from the pH measured in pure water. This can affect the ionization states of crucial catalytic residues and the substrate, thereby influencing the reaction rate. researchgate.net

Studies investigating the effects of organic solvents on the hydrolysis of substrates like this compound by enzymes such as trypsin have demonstrated that the reaction rate can be reduced in the presence of various alcohols. researchgate.networdpress.com The magnitude of this effect can vary depending on the specific type and concentration of the organic solvent used. researchgate.networdpress.com For instance, research has indicated that the reaction rate of trypsin-catalyzed hydrolysis of a similar substrate was less affected by methanol (B129727) compared to ethanol (B145695), 1-propanol, and 2-propanol. researchgate.net The influence of solvent polarity, often correlated with parameters like logP, has also been explored in other enzymatic reactions, revealing correlations with reaction rate constants. acs.org

Furthermore, studies conducted in cooled mixed solvent systems have examined the pH dependence of this compound hydrolysis catalyzed by trypsin. These studies have shown that both the solvent composition and temperature can cause shifts in the apparent pK values of amino acid residues involved in the catalytic mechanism. researchgate.net This underscores the complex interplay between solvent environment, temperature, and enzyme kinetics.

Enzyme Inhibition Studies Utilizing L Baee As a Substrate

Characterization of Inhibitor Effects on Enzyme Activity

Studies using L-BAEE allow for the detailed characterization of how various substances impact enzyme activity. By observing the changes in the kinetics of this compound hydrolysis, researchers can gain insights into the nature and strength of enzyme-inhibitor interactions.

Quantification of Inhibition Constants (K_i)

The inhibition constant (K_i) is a crucial parameter that quantifies the affinity of an inhibitor for an enzyme. In studies utilizing this compound as a substrate, K_i values are determined by analyzing the enzyme's reaction rate at different concentrations of both this compound and the inhibitor. Methods such as Dixon or Cornish-Bowden plots, derived from initial reaction rate data, are commonly used to graphically determine K_i values tandfonline.combiomedres.us. These constants provide a quantitative measure of inhibitor potency, with lower K_i values indicating stronger binding and thus greater inhibitory effect. For instance, studies investigating trypsin inhibitors often report K_i values derived from experiments using substrates like this compound or BAPNA (Nα-benzoyl-DL-arginine-p-nitroanilide) tandfonline.commpbio.com.

Elucidation of Inhibition Mechanisms (e.g., Mixed Inhibition)

The kinetic analysis of enzyme activity with this compound in the presence of an inhibitor can reveal the mechanism of inhibition. Different types of inhibition (competitive, non-competitive, uncompetitive, and mixed) result in distinct patterns when reaction velocity data is plotted against substrate and inhibitor concentrations biorxiv.orgresearchgate.net. Mixed inhibition, for example, occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at a site distinct from the active site researchgate.netopen-systems-pharmacology.org. This type of inhibition is characterized by changes in both the apparent Michaelis-Menten constant (K_m) and the maximum reaction rate (V_max) open-systems-pharmacology.org. Studies using this compound as a substrate have demonstrated mixed inhibition by certain compounds and polymers, where the inhibitor affects both the enzyme's affinity for this compound and the catalytic turnover rate researchgate.netraco.catresearchgate.net. Analysis of Lineweaver-Burk plots, where the intersection point of lines obtained at different inhibitor concentrations falls in the second quadrant, is indicative of mixed inhibition researchgate.net.

Investigation of Polymer-Enzyme Interactions

This compound is also valuable for studying the interactions between polymers and enzymes, and how these interactions can lead to enzyme inhibition.

Carbomer-Trypsin Interactions and Hydrolysis Inhibition

Carbomers, high molecular weight polymers of acrylic acid, have been shown to inhibit the activity of trypsin, with this compound being used as a substrate to quantify this effect. Studies have demonstrated that Carbomer can reduce the rate of hydrolysis of this compound by trypsin in a concentration-dependent manner nih.gov. This inhibitory effect is attributed to the interaction between the negatively charged polymer and the enzyme, rather than changes in viscosity or ionic strength nih.gov. Binding studies have confirmed that trypsin binds to Carbomer, leading to a decrease in the free enzyme concentration available to hydrolyze this compound nih.govresearchgate.netresearchgate.net. For example, one study showed that 68% of trypsin protein was bound to Carbomer, while only 10% of this compound was bound, indicating that the primary mechanism of inhibition involves the enzyme-polymer interaction nih.govresearchgate.netresearchgate.net. The equilibrium binding capacity of trypsin to Carbomer has been quantified, providing further evidence of this interaction nih.govresearchgate.net.

Melanin-Induced Inhibition of Trypsin Activity

Melanin (B1238610), a heterogeneous group of polymers, has also been investigated for its inhibitory effects on trypsin activity using this compound as a substrate. Research indicates that melanin synthesized from L-tyrosine can inhibit trypsin activity in a mixed-type manner researchgate.netraco.catresearchgate.net. As melanin concentration increases, the initial reaction rate of this compound hydrolysis decreases researchgate.netraco.cat. Kinetic analysis has shown that melanin decreases the apparent affinity between trypsin and this compound (increasing K_m) and also reduces the maximum reaction rate (decreasing V_max) researchgate.netraco.cat. This mixed inhibition pattern suggests that melanin interacts with both the free trypsin enzyme and the trypsin-L-BAEE complex researchgate.net. The extent of inhibition is dependent on melanin concentration, with higher concentrations leading to more significant inactivation researchgate.netraco.catresearchgate.net.

Analysis of Enzyme-Inhibitor Binding Dynamics

While the provided search results offer less direct information specifically on the detailed binding dynamics with this compound as the primary focus, the use of this compound in kinetic studies provides the data necessary to infer aspects of these dynamics. The determination of inhibition mechanisms and constants (K_i) through this compound hydrolysis assays inherently reflects the binding interactions between the enzyme and the inhibitor nih.govtandfonline.com. For instance, the observation of mixed inhibition with melanin suggests that melanin can bind to different forms of the enzyme (free enzyme and enzyme-substrate complex), implying specific binding sites or modes of interaction researchgate.net. Similarly, the binding studies with Carbomer and trypsin, using this compound hydrolysis to monitor enzyme activity, directly quantify the extent of enzyme-polymer binding that leads to reduced substrate turnover nih.govresearchgate.netresearchgate.net. Although detailed molecular dynamics simulations specifically with this compound and various inhibitors were not prominently found, studies on the binding dynamics of trypsin with other inhibitors like benzamidine (B55565) provide a general context for how such interactions can be modeled and understood at a molecular level researchgate.net. The kinetic parameters obtained from this compound assays are essential for understanding the functional consequences of these binding events.

Investigation of Environmental Factors and Enzyme Stability Via L Baee Hydrolysis

Influence of pH on Enzyme Activity and Inhibition Profiles

The catalytic activity of enzymes is significantly influenced by the pH of the surrounding environment. The L-BAEE hydrolysis assay is frequently used to determine the optimal pH for enzymes that utilize this substrate and to study the effects of pH variations on their activity and inhibition kinetics. For trypsin, the hydrolysis of this compound exhibits maximal activity around pH 8.0. This pH optimum is characteristic of trypsin's catalytic mechanism, which involves specific amino acid residues whose ionization states are critical for substrate binding and catalysis. Similarly, chymotrypsin (B1334515), another serine protease that hydrolyzes this compound, shows optimal activity at a slightly lower pH, typically around pH 7.8.

Studies utilizing this compound hydrolysis reveal that deviations from the optimal pH can lead to decreased enzyme activity. At pH values below or above the optimum, the ionization states of amino acid residues in the enzyme's active site or substrate may be altered, impairing efficient binding or catalysis. Furthermore, extreme pH conditions can cause irreversible denaturation of the enzyme structure, leading to a complete loss of activity. The this compound assay can also be used to investigate the pH dependence of enzyme inhibition, providing insights into how inhibitors interact with the enzyme at different pH values and how pH might affect inhibitor potency.

Temperature Effects on Enzyme Reaction Rates and Stability

Temperature is another critical environmental factor affecting enzyme activity and stability. The rate of an enzyme-catalyzed reaction generally increases with temperature up to a certain point, known as the optimal temperature. Beyond this optimum, the enzyme's activity declines sharply due to thermal denaturation. The this compound hydrolysis assay is a standard method for determining the optimal temperature for enzymes like trypsin and chymotrypsin and for evaluating their thermal stability.

For trypsin, the optimal temperature for this compound hydrolysis is typically around 37°C. At temperatures above this optimum, the kinetic energy of the enzyme molecules increases, leading to vibrations that can disrupt the delicate three-dimensional structure essential for catalytic function. Similarly, chymotrypsin exhibits an optimal temperature for this compound hydrolysis around 40°C.

The this compound assay can be used to study the thermal stability of enzymes by measuring residual activity after exposure to elevated temperatures for varying durations. By monitoring the rate of this compound hydrolysis after heat treatment, researchers can assess the extent of thermal denaturation and the enzyme's resilience to temperature stress. This is crucial for applications where enzymes are exposed to varying temperatures.

Enzyme Substrate Approximate pH Optimum Approximate Temperature Optimum (°C)
Trypsin This compound 8.0 37
Chymotrypsin This compound 7.8 40

Stabilization Strategies for Enzymes Utilizing this compound Assays

Enzyme stability is a major concern in various applications, including industrial processes, pharmaceuticals, and diagnostics. Enzymes can lose activity over time due to factors such as unfavorable pH, temperature, presence of denaturants, or proteolysis. Developing strategies to enhance enzyme stability is therefore of great importance. This compound assays play a vital role in the evaluation of such stabilization strategies.

This compound hydrolysis assays are used to quantify the activity of enzymes after they have been subjected to various stabilization treatments or stored under different conditions designed to test their stability. For instance, researchers might compare the residual activity of a free enzyme versus an immobilized or chemically modified enzyme by measuring their ability to hydrolyze this compound after incubation at elevated temperatures or non-optimal pH values.

By using the this compound assay to monitor enzyme activity over time under stress conditions, the effectiveness of different stabilization techniques, such as immobilization on solid supports, cross-linking, chemical modification, or the addition of stabilizing additives (e.g., polyols, salts), can be assessed. A higher rate of this compound hydrolysis or retention of significant activity after stress indicates successful stabilization. The assay provides a quantitative measure of how well a particular strategy preserves the enzyme's catalytic function against denaturing environmental factors.

Applications in Advanced Enzymatic Systems and Biomaterials

Assessment of Enzyme Activity in Immobilized Systems

Enzyme immobilization, the process of attaching enzymes to a solid support or confining them within a matrix, is a common strategy to improve their operational stability and enable their recovery and reuse nih.govunivr.it. Evaluating the activity of enzymes after immobilization is critical to understanding the success of the immobilization process and the performance of the resulting biocatalyst. L-BAEE is frequently employed as a standard substrate for this purpose, particularly for immobilized enzymes like trypsin and papain nih.govmdpi.com.

Studies have utilized this compound to characterize immobilized enzyme reactors (IMERs) nih.govmdpi.com. For instance, in the development of monolithic papain-immobilized enzyme reactors, this compound was used as a standard substrate to assess the kinetics, activity, and stability of papain immobilized on different supports, including functionalized silica (B1680970) and polymerized high internal phase emulsion (polyHIPE) materials nih.gov. The hydrolysis of this compound by the immobilized papain was monitored to determine the enzyme's performance within the reactor setup nih.gov.

Another application involves the optimization of trypsin immobilization in capillary electrophoresis systems, where this compound served as a substrate to examine the parameters affecting the IMER efficiency mdpi.com. By measuring the conversion of this compound, researchers could determine the optimal pH for trypsin immobilization and assess the activity of the immobilized enzyme under various conditions mdpi.com.

Evaluation of Enzyme-Inorganic Hybrid Materials and Nanostructures

Enzyme-inorganic hybrid materials, such as self-assembled nanoflowers, combine the catalytic power of enzymes with the structural and stability advantages of inorganic components rsc.orgmdpi.comnih.gov. This compound plays a role in evaluating the catalytic activity of enzymes integrated into these hybrid structures.

Research into self-assembled hybrid nanomaterials with alkaline protease and metal ions has utilized this compound as a substrate to evaluate the catalytic activity of the resulting enzyme-inorganic hybrids rsc.org. In one study, alkaline protease-inorganic hybrid nanomaterials formed with copper phosphate (B84403) or zinc phosphate were assessed using this compound under controlled conditions rsc.org. The hydrolysis of this compound was measured to quantify the enzyme activity of the hybrid materials rsc.org.

The evaluation showed that both alkaline protease–Cu₃(PO₄)₂·3H₂O and alkaline protease–Zn₃(PO₄)₂·4H₂O hybrid nanomaterials exhibited higher enzyme activity compared to free alkaline protease under optimal enzyme concentrations rsc.org. This enhanced activity was attributed, in part, to the high specific area of the hybrid materials, which is favorable for mass transfer rsc.org. The catalytic efficiency of these hybrid nanoflowers can be determined by monitoring the conversion of substrates like this compound.

Data from a study on alkaline protease-inorganic hybrid nanomaterials illustrates the enzyme activity observed with this compound as the substrate:

Hybrid MaterialAlkaline Protease Concentration (mg mL⁻¹)Enzyme Activity (U mg⁻¹)
Alkaline protease–Cu₃(PO₄)₂·3H₂O0.1868.19
Alkaline protease–Cu₃(PO₄)₂·3H₂O0.25491.07
Alkaline protease–Cu₃(PO₄)₂·3H₂O0.5236.87
Alkaline protease–Zn₃(PO₄)₂·4H₂O0.1158.25
Alkaline protease–Zn₃(PO₄)₂·4H₂O0.25188.76
Alkaline protease–Zn₃(PO₄)₂·4H₂O0.5176.31
Alkaline protease–Zn₃(PO₄)₂·4H₂O1.088.39

Optimization of Enzyme Performance in Engineered Biocatalytic Platforms

Engineered biocatalytic platforms aim to optimize enzyme performance for specific applications, often involving strategies like protein engineering, directed evolution, and immobilization acs.orgresearchgate.netmdpi.com. While this compound is not directly used in the engineering or optimization process itself, it serves as a vital tool for evaluating the success of these optimization efforts by providing a quantifiable measure of enzyme activity and kinetic parameters in the final engineered system.

In the context of immobilized enzymes used in continuous flow systems, this compound can be used to characterize the performance of the immobilized enzyme reactor after the immobilization and platform design have been optimized nih.govmdpi.com. By measuring the conversion rate of this compound under defined flow conditions, researchers can assess the catalytic efficiency, stability, and operational lifetime of the engineered biocatalytic platform.

The use of this compound as a probe substrate helps in understanding how immobilization or integration into a material affects the enzyme's intrinsic activity and accessibility to the substrate within the engineered environment. This data is crucial for validating the effectiveness of optimization strategies applied to biocatalytic platforms.

Mechanistic Insights into Enzyme Substrate Interactions Using L Baee

Conformational Changes of Enzymes upon L-BAEE Binding

Enzyme-substrate binding often induces conformational changes in the enzyme, a phenomenon described by the induced-fit model nih.gov. These changes can optimize the active site for catalysis, enhance substrate specificity, and exclude water molecules that could interfere with the reaction pnas.org. While direct structural studies of enzymes bound specifically to this compound detailing conformational changes are not extensively highlighted in the provided search results, the general principles of enzyme conformational changes upon ligand binding are well-established and applicable to this compound interactions with its target enzymes like trypsin.

Research on other enzyme-ligand systems provides a framework for understanding these changes. For instance, substrate binding can invert the relative stability of different enzyme conformations purdue.edu. Crystallographic studies comparing free enzyme structures with enzyme-complex structures have documented a range of spatial rearrangements purdue.edu. These changes can involve the rearrangement of catalytic residues in the active site and can have both enthalpic and entropic contributions purdue.edu. The binding of a substrate can restrict the spatial extent of conformational fluctuations and shift the enzyme's conformational equilibrium towards a catalytically active form pnas.org.

In the context of proteases that hydrolyze substrates like this compound, conformational changes are crucial for the proper alignment of the catalytic machinery and the substrate. For example, studies on other enzymes show that loops near the active site can play essential roles in stabilizing the transition state mdpi.com. Significant structural changes upon substrate binding, such as those involving specific loops or domains, have been observed in various enzymes, leading to the closure of the active site and formation of a catalytically competent complex nih.govgenscript.comnih.gov. These observations suggest that the binding of this compound to enzymes like trypsin likely involves induced conformational adjustments that are critical for efficient hydrolysis.

Elucidation of Active Site Dynamics During this compound Hydrolysis

The active site of an enzyme is a dynamic environment where a coordinated series of events takes place during substrate hydrolysis. The use of this compound has allowed for the investigation of these dynamics, particularly in serine proteases which utilize a catalytic triad (B1167595). The hydrolysis of this compound by trypsin, for example, follows a two-step mechanism involving the formation and breakdown of an acyl-enzyme intermediate csun.eduacs.org.

The catalytic mechanism involves a nucleophilic attack on the ester bond of this compound by a residue in the active site, typically a serine in serine proteases csun.eduwikipedia.org. This attack leads to a tetrahedral intermediate, which is then resolved to form a covalent acyl-enzyme complex and release the alcohol product (ethanol from this compound) csun.eduacs.org. In a second step, the acyl-enzyme intermediate is hydrolyzed by a water molecule, releasing the carboxylic acid product (Nα-benzoyl-L-arginine) and regenerating the free enzyme csun.eduacs.org.

Studies using techniques like real-time label-free kinetics monitoring with nanopore sensors have allowed for the observation of the products generated during the trypsin-catalyzed hydrolysis of this compound, providing insights into the reaction progress at a molecular level acs.org. The pH dependence of the hydrolysis of substrates like this compound has also been studied to understand the ionization states of active site residues and their roles in catalysis researchgate.netnih.gov. These studies reveal that the catalytic efficiency is highly dependent on the proper protonation states of key residues within the active site nih.gov.

The dynamics of the active site involve not just the chemical steps but also the movement and interaction of residues and solvent molecules throughout the catalytic cycle. Molecular dynamics simulations and potential energy surface calculations have been used to understand active site dynamics and catalytic mechanisms in other hydrolases, highlighting the importance of conformational changes in substrate rings and the influence of electrostatic interactions of active site residues researchgate.netnih.govtandfonline.com. These computational approaches, when applied to enzymes that act on this compound, can provide detailed atomic-level insights into the dynamic processes occurring during hydrolysis.

Role of Specific Residues in this compound Catalysis

The catalytic efficiency and substrate specificity of enzymes are determined by the precise arrangement and chemical properties of specific amino acid residues within the active site. In the case of serine proteases that hydrolyze this compound, a conserved catalytic triad, typically composed of aspartate, histidine, and serine residues, plays a crucial role utoronto.cacsun.eduwikipedia.orgwikipedia.org.

For trypsin, a well-studied enzyme that cleaves this compound, the catalytic triad consists of Ser-195, His-57, and Asp-102 (chymotrypsin numbering, analogous residues exist in trypsin) csun.eduebi.ac.uk. The mechanism involves His-57 acting as a general base to activate Ser-195 for nucleophilic attack on the substrate's carbonyl carbon csun.eduebi.ac.uk. Asp-102 stabilizes the positive charge that develops on His-57 during the catalytic cycle through electrostatic interactions csun.eduebi.ac.uk.

Site-directed mutagenesis studies, where specific residues are altered, have been used to probe the roles of these residues in catalysis csun.eduacs.org. Such studies can reveal the impact of individual amino acids on substrate binding, catalytic rate (kcat), and substrate affinity (KM) acs.orgnih.gov. For example, mutations in catalytic triad residues of related enzymes have been shown to severely reduce activity researchgate.net.

Beyond the catalytic triad, other residues within the active site and even distal residues can influence enzyme activity and substrate binding through various interactions, including hydrogen bonds, van der Waals forces, and electrostatic contacts researchgate.netacs.orgplos.org. The binding of this compound involves specific interactions with residues in the binding pocket that orient the substrate for catalysis acs.org. The specificity of trypsin for substrates containing arginine residues (like this compound) is determined by a specificity pocket (S1 pocket) that accommodates the positively charged side chain of arginine nih.gov.

Studies on other enzymes have highlighted the importance of residues involved in stabilizing transition states and intermediates nih.gov. For instance, residues that stabilize the oxyanion hole, a feature present in the active site of serine proteases, are critical for stabilizing the tetrahedral intermediates formed during this compound hydrolysis csun.eduebi.ac.uk.

Q & A

What are the standard protocols for synthesizing and characterizing L-BAEE in laboratory settings?

Answer:
Synthesis of this compound typically involves enzymatic or chemical esterification reactions. For enzymatic methods, optimize reaction conditions (pH, temperature, substrate molar ratios) using lipases or esterases, and monitor progress via thin-layer chromatography (TLC) or HPLC . Characterization requires NMR (¹H and ¹³C) for structural confirmation and mass spectrometry for molecular weight validation. Ensure purity via HPLC with UV detection (λ = 210–230 nm) and report retention times against standards. For reproducibility, document solvent systems, catalyst loadings, and purification steps (e.g., column chromatography) in detail .

How can researchers design experiments to investigate the enzymatic kinetics of this compound hydrolysis?

Answer:
Design a kinetic assay using spectrophotometry (e.g., monitoring p-nitrophenol release at 405 nm) or pH-stat titration to track hydrolysis rates. Vary substrate concentrations (0.1–5× Km) and measure initial velocities. Apply the Michaelis-Menten model to calculate Km and Vmax, and use Lineweaver-Burk plots for validation. Include controls (e.g., enzyme-free reactions) and account for temperature/pH effects. Advanced studies may incorporate stopped-flow techniques or isotope labeling to resolve transient-state kinetics .

What methodologies are recommended for resolving contradictions in this compound bioactivity data across studies?

Answer:
Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations). Conduct a meta-analysis to identify confounding variables, and replicate key experiments under standardized protocols. Use sensitivity analysis to assess the impact of parameters like incubation time or solvent choice. Cross-validate findings with orthogonal assays (e.g., in vitro vs. in vivo models) and apply statistical models (ANOVA, Tukey’s HSD) to quantify significance . Publish raw datasets and methodological details to enhance reproducibility .

How should researchers integrate multi-omics data to study this compound’s metabolic pathways?

Answer:
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC/LC-MS) to map this compound’s interactions. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify overrepresented genes/proteins. Apply correlation networks (e.g., WGCNA) to link gene expression with metabolite levels. Validate hypotheses via CRISPR knockouts or enzyme inhibition assays. For data integration, employ platforms like Galaxy or Cytoscape to visualize cross-omics relationships .

What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Answer:
Fit dose-response data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC50/IC50 values with 95% confidence intervals and assess goodness-of-fit via R² or AIC. For non-monotonic responses, use benchmark dose (BMD) modeling. Address outliers with robust regression (e.g., Huber loss) and report variability via error bars or bootstrapping. Advanced analyses may employ Bayesian hierarchical models to pool data from multiple studies .

How can researchers validate this compound’s stability under varying storage conditions?

Answer:
Design accelerated stability studies by exposing this compound to stressors (e.g., 40°C/75% RH, light exposure). Quantify degradation via HPLC at intervals (0, 1, 3, 6 months). Use Arrhenius kinetics to extrapolate shelf life. For real-time stability, store samples at 4°C, -20°C, and -80°C, and compare degradation rates. Include mass balance assessments and identify degradants via LC-MS/MS .

What strategies mitigate batch-to-batch variability in this compound production for reproducible research?

Answer:
Standardize raw material sources (e.g., enzyme vendors, solvents) and implement in-process controls (e.g., TLC/HPLC monitoring). Use design of experiments (DoE) to optimize critical parameters (e.g., reaction time, agitation). Characterize each batch via NMR, MS, and chiral chromatography. Maintain a batch record with deviations noted. For academic labs, collaborate with core facilities to ensure analytical consistency .

How do researchers address ethical considerations when using animal models to study this compound’s pharmacological effects?

Answer:
Follow institutional animal care guidelines (e.g., ARRIVE, IACUC protocols). Minimize sample sizes via power analysis and use non-invasive endpoints (e.g., biomarkers in blood vs. terminal procedures). Include sham controls and randomize treatment groups. For advanced studies, consider alternatives like organ-on-chip or 3D cell cultures to reduce animal use .

What computational tools are effective for predicting this compound’s physicochemical properties and binding affinities?

Answer:
Use QSAR models (e.g., SwissADME, pkCSM) to predict logP, solubility, and bioavailability. For binding studies, employ molecular docking (AutoDock Vina, GROMACS) with protein structures from PDB. Validate predictions via SPR or ITC experiments. Machine learning platforms (e.g., DeepChem) can prioritize analogs for synthesis .

How can researchers develop novel analytical methods for this compound quantification in complex matrices?

Answer:
Optimize sample preparation (e.g., SPE, protein precipitation) to minimize matrix interference. Validate LC-MS/MS methods per ICH guidelines: assess linearity (R² > 0.99), LOD/LOQ, precision (CV < 15%), and recovery (80–120%). Cross-validate with a second technique (e.g., GC-MS). For trace analysis, employ isotope-labeled internal standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.